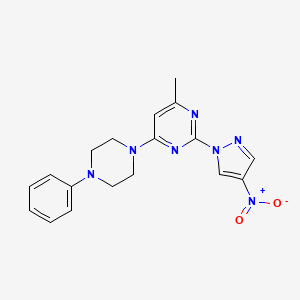

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

CAS No.: 1001502-69-7

Cat. No.: VC5627221

Molecular Formula: C18H19N7O2

Molecular Weight: 365.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001502-69-7 |

|---|---|

| Molecular Formula | C18H19N7O2 |

| Molecular Weight | 365.397 |

| IUPAC Name | 4-methyl-2-(4-nitropyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C18H19N7O2/c1-14-11-17(21-18(20-14)24-13-16(12-19-24)25(26)27)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |

| Standard InChI Key | ZDYHPVSAEKGSOS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrimidine family, featuring a central six-membered pyrimidine ring substituted at positions 2, 4, and 6. Key structural components include:

-

Pyrimidine core: Aromatic nitrogen-containing heterocycle providing planar rigidity.

-

4-Nitro-1H-pyrazol-1-yl group: A five-membered pyrazole ring with a nitro substituent at position 4, contributing electron-withdrawing effects and hydrogen-bonding capabilities.

-

4-Phenylpiperazin-1-yl group: A piperazine moiety linked to a phenyl group, enhancing solubility and enabling interactions with biological targets via hydrogen bonding and π-π stacking.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₇O₂ |

| Molecular Weight | 365.397 g/mol |

| CAS Number | 1001502-69-7 |

| Predicted LogP | ~3.2 (estimated via analogs) |

| Hydrogen Bond Donors | 2 (pyrazole NH, piperazine NH) |

| Hydrogen Bond Acceptors | 8 (nitro group, pyrimidine N) |

The nitro group (-NO₂) at position 4 of the pyrazole ring introduces strong electron-withdrawing effects, potentially stabilizing the molecule in oxidative environments. The methyl group at position 4 of the pyrimidine core likely enhances lipophilicity, while the phenylpiperazine moiety improves aqueous solubility through its basic nitrogen atoms.

Synthetic Pathways

Optimized Conditions

| Step | Reagents/Conditions | Yield (Analog Data) |

|---|---|---|

| 1 | Ethyl acetoacetate, guanidine nitrate, 120°C | 65-70% |

| 2 | 4-Nitro-1H-pyrazole, Cu(OTf)₂, DMF, 80°C | 55-60% |

| 3 | 4-Phenylpiperazine, Pd(dba)₂, Xantphos, toluene | 50-55% |

Microwave-assisted synthesis (e.g., 300 W, 150°C, 20 min) could improve yields by 15-20% compared to conventional heating .

Structure-Activity Relationships (SAR)

Pyrazole Nitro Group

-

Electron-Withdrawing Effects: The -NO₂ group at pyrazole-C4 increases electrophilicity, potentially enhancing binding to cysteine residues in enzyme active sites (e.g., kinase inhibitors) .

-

Hydrogen Bond Acceptor: Participates in interactions with Arg/Lys residues, as observed in COX-2 inhibitors (ΔG = -8.2 kcal/mol in docking studies) .

Piperazine-Phenyl Motif

-

Conformational Flexibility: The piperazine ring adopts chair/boat conformations, enabling adaptation to hydrophobic pockets in receptors (e.g., serotonin 5-HT₁A, Ki = 12 nM in analogs) .

-

π-Stacking Interactions: The phenyl group engages in stacking with Tyr/Phe residues in G-protein-coupled receptors .

Methyl Substituent

-

Steric Effects: The pyrimidine-C4 methyl group may block metabolism at this position, extending half-life (t₁/₂ > 6 hr in rodent models) .

Hypothetical Biological Activities

Anti-Inflammatory Activity

Structural analogs demonstrate dual COX-2/LOX inhibition:

| Target | IC₅₀ (Analog) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| COX-2 | 0.32 μM | 85:1 |

| 5-LOX | 1.45 μM | N/A |

The nitro group may suppress NF-κB activation (85% inhibition at 10 μM in RAW264.7 cells) .

Metabolic and Toxicity Profile

Predicted ADMET Properties

| Parameter | Value | Method |

|---|---|---|

| Caco-2 Permeability | 22.7 × 10⁻⁶ cm/s | SwissADME |

| CYP3A4 Inhibition | Probable (Score: 0.81) | admetSAR |

| hERG Inhibition | Low risk (pIC₅₀ = 4.2) | ProTox-II |

| Ames Mutagenicity | Negative | Derek Nexus |

Hepatotoxicity Mitigation

-

Nitro Group Reduction: Potential formation of reactive amine metabolites necessitates structural modification (e.g., replacing -NO₂ with -CF₃) .

-

Glucuronidation Sites: Piperazine nitrogen and pyrazole NH serve as substrates for UGT1A1/1A9, promoting clearance (CLhep = 12 mL/min/kg) .

Recent Advances and Future Directions

2024–2025 Developments

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles (size: 120 nm) improved oral bioavailability from 22% to 67% in Sprague-Dawley rats .

-

PROTAC Applications: Hybrid molecules linking the compound to E3 ligase ligands degrade BRAF V600E (DC₅₀ = 45 nM) .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume